Cadazolid

MIC determination C. difficile susceptibility agar dilution

Cadazolid (≥98% purity) is a first-in-class quinoxolidinone antibiotic that uniquely integrates oxazolidinone and quinolone pharmacophores. It is differentiated from vancomycin and metronidazole by its ability to potently inhibit de novo toxin A/B production and spore formation, addressing recurrence and virulence. With an MIC90 of 0.125 mg/L—surpassing vancomycin and linezolid—and demonstrated efficacy against resistant strains, it serves as an essential reference standard for MIC panels, a chemical probe for virulence pathway dissection, and a high-gut-concentration control for chemostat gut models and preclinical CDI efficacy studies.

Molecular Formula C29H29F2N3O8
Molecular Weight 585.6 g/mol
CAS No. 1025097-10-2
Cat. No. B606452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadazolid
CAS1025097-10-2
SynonymsCS-2475; ACT179811; Cadazolid; ACT-179811; ACT 179811; Cadazolid (ACT-179811); ACT-179811;  ACT 179811;  ACT179811;  CADAZOLID.
Molecular FormulaC29H29F2N3O8
Molecular Weight585.6 g/mol
Structural Identifiers
SMILESC1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O
InChIInChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38)/t18-/m1/s1
InChIKeyXWFCFMXQTBGXQW-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cadazolid (1025097-10-2): A Dual-Target Quinoxolidinone Antibiotic for C. difficile Infection Research and Procurement


Cadazolid (CAS 1025097-10-2; also known as ACT-179811) is a quinoxolidinone antibiotic that integrates structural features of both oxazolidinone and quinolone classes, specifically developed for targeting Clostridioides (formerly Clostridium) difficile [1]. It is a synthetic organic compound with a molecular weight of approximately 585.6 g/mol and is typically supplied as a crystalline solid with purity ≥98% [2]. Cadazolid acts primarily by inhibiting bacterial protein synthesis through binding to the peptidyl transferase center of the 50S ribosomal subunit, leading to bacterial cell death [3]. Its design rationale and preclinical profile position it as a candidate of interest for research into C. difficile infection (CDI) therapeutics, particularly in contexts where current standard-of-care agents face limitations.

Why Generic Substitution Fails: The Critical Need for Cadazolid's Specific In Vitro and Ex Vivo Activity Profile in C. difficile Research


Cadazolid cannot be considered a simple functional substitute for other anti-C. difficile agents like vancomycin, fidaxomicin, or linezolid due to its distinct dual-target mechanism, uniquely high fecal concentrations achieved in vivo, and differential effects on toxin and spore formation [1]. While vancomycin and fidaxomicin remain clinical mainstays, cadazolid's hybrid structure confers a potency profile against C. difficile that, at the MIC level, surpasses vancomycin and linezolid, and it demonstrates a capacity to inhibit de novo toxin production that is not observed with vancomycin or metronidazole [2]. Furthermore, its substantial accumulation in the gut lumen at concentrations several thousand-fold above the MIC90 represents a pharmacokinetic characteristic not shared by systemic oxazolidinones like linezolid, which have very different tissue distribution and safety profiles [3]. These specific, quantifiable differentiators mean that for research into novel CDI treatment modalities—particularly those focused on reducing recurrence or minimizing microbiota disruption—cadazolid represents a distinct chemical tool and a non-interchangeable reference compound.

Quantitative Differentiation Evidence Guide for Cadazolid (1025097-10-2) Against Key Comparators


Potency Advantage: Cadazolid Exhibits a 7-Fold Lower Geometric Mean MIC Than Vancomycin Against C. difficile Isolates

Cadazolid demonstrates significantly greater in vitro potency against a broad panel of C. difficile isolates than vancomycin, linezolid, metronidazole, and moxifloxacin. In a study of 100 clinical C. difficile isolates, including epidemic and resistant strains, the geometric mean MIC of cadazolid was calculated to be 7-fold lower than that of vancomycin [1]. This quantifies the potency difference between cadazolid and a first-line standard-of-care agent for CDI. Furthermore, cadazolid's MIC range (0.06-0.25 mg/L) is substantially lower than the 0.5-2 mg/L range observed for vancomycin against isolates from a Phase 2 trial [2].

MIC determination C. difficile susceptibility agar dilution antibiotic potency

Bactericidal Kinetics: Cadazolid Achieves >99.9% Killing of C. difficile in 24 Hours, Outperforming Vancomycin

In time-kill kinetic studies, cadazolid exhibits a more rapid and complete bactericidal effect against C. difficile compared to vancomycin. Cadazolid achieved >99.9% killing of C. difficile isolates within 24 hours, demonstrating a more potent bactericidal activity than vancomycin [1]. A separate study confirmed that cadazolid-mediated killing of C. difficile was faster and occurred at lower concentrations than observed for vancomycin, while its potency and killing kinetics were largely comparable to those of fidaxomicin [2].

Time-kill kinetics bactericidal activity C. difficile in vitro model

Recurrence Reduction: Cadazolid Lowers CDI Recurrence Rate by ~50% Compared to Vancomycin in a Phase 2 Clinical Trial

Data from a multicenter, randomized, double-blind Phase 2 clinical trial (NCT01222702) demonstrated a marked reduction in CDI recurrence rates for patients treated with cadazolid compared to vancomycin. Across the three cadazolid dosage arms (250 mg, 500 mg, and 1000 mg twice daily), recurrence rates ranged from 18.2% to 25.0%, whereas the recurrence rate in the vancomycin (125 mg four times daily) arm was 50% [1]. This corresponds to higher sustained clinical response rates for cadazolid (46.7% to 60.0%) compared to vancomycin (33.3%) [1].

CDI recurrence clinical trial sustained clinical response Phase 2

Toxin Inhibition: Cadazolid Strongly Inhibits De Novo Toxin A and B Formation, a Feature Not Observed with Vancomycin or Metronidazole

In vitro experiments have shown that cadazolid, in contrast to metronidazole and vancomycin, strongly inhibits the de novo formation of C. difficile toxins A and B in stationary-phase cultures of a toxigenic strain [1]. This is a specific, quantifiable effect on a key virulence factor that is not shared by the comparators. Cadazolid also substantially inhibits C. difficile spore formation at growth-inhibitory concentrations [1].

Toxin inhibition virulence factor C. difficile mechanism of action

Gut Pharmacokinetics: Cadazolid Achieves Fecal Concentrations Several Thousand-Fold Above Its MIC90 Against C. difficile

A key differentiator for cadazolid is its pharmacokinetic profile, characterized by minimal systemic absorption and very high luminal concentrations in the gut. In a Phase 2 clinical trial, mean fecal concentrations of cadazolid on day 5 of dosing were 884 μg/g, 1706 μg/g, and 3226 μg/g for the 250 mg, 500 mg, and 1000 mg twice-daily doses, respectively [1]. For all cadazolid doses, the fecal concentration was in excess of several thousand-fold the MIC90 for C. difficile (MIC90 = 0.125 mg/L) [1]. This is a vastly different profile from systemic agents like linezolid, which have low gut concentrations and are associated with myelosuppression risks.

Fecal pharmacokinetics gut concentration MIC90 therapeutic window

Activity Against Resistant Strains: Cadazolid Retains Full Potency Against Linezolid-Resistant and Moxifloxacin-Resistant C. difficile Isolates

Cadazolid maintains potent activity against C. difficile strains that are resistant to other clinically relevant antibiotics. In a study of 100 isolates, cadazolid was fully active against strains resistant to linezolid and moxifloxacin, with an MIC90 of 0.125 mg/L and an MIC range of 0.03-0.25 mg/L [1]. In contrast, the MICs for linezolid and moxifloxacin against these resistant strains were significantly elevated (e.g., linezolid MIC 8 mg/L; moxifloxacin MIC 8-32 mg/L) [2]. This demonstrates a lack of cross-resistance, a crucial attribute for a research compound.

Drug resistance linezolid-resistant moxifloxacin-resistant C. difficile

Optimal Research and Industrial Application Scenarios for Cadazolid (1025097-10-2)


In Vitro Susceptibility Testing and MIC Determination for C. difficile Isolates

Cadazolid serves as a high-potency reference standard in agar dilution or broth microdilution assays to determine the minimum inhibitory concentration (MIC) of clinical or research C. difficile isolates. Its defined MIC range (0.03-0.25 mg/L) and MIC90 (0.125 mg/L) provide a benchmark for comparing the potency of novel compounds or monitoring for emerging resistance [1]. Given its activity against linezolid- and moxifloxacin-resistant strains, it is particularly useful in panels designed to assess cross-resistance patterns [2].

Pharmacodynamic Modeling in Simulated Human Gut Models

Researchers using chemostat-based or other simulated human gut models to study CDI pathogenesis and treatment can utilize cadazolid to replicate the high, sustained fecal concentrations observed in vivo. The known fecal concentration data (mean 884-3226 μg/g at 250-1000 mg BID) allows for accurate dosing in these models, enabling the study of cadazolid's effects on C. difficile viable counts, toxin production, spore formation, and gut microbiota composition under physiologically relevant conditions [3].

Mechanistic Studies on C. difficile Toxin and Spore Formation

Cadazolid's unique ability to strongly inhibit de novo formation of toxins A and B and spore formation, which is not observed with vancomycin or metronidazole, makes it an essential chemical probe for dissecting the regulatory pathways controlling these virulence factors in C. difficile [4]. It can be used in stationary-phase culture experiments to assess the impact of protein synthesis inhibition on toxin gene expression and spore morphogenesis, providing insights that other standard-of-care antibiotics cannot.

In Vivo Efficacy Studies in Hamster or Mouse Models of CDAD

For preclinical in vivo efficacy studies, cadazolid can be used as a positive control or test compound in established hamster or mouse models of C. difficile-associated diarrhea (CDAD). The compound has been shown to confer full protection from diarrhea and death in these models with a potency similar to vancomycin, providing a validated baseline for evaluating new therapeutic interventions [4]. The established oral dosing regimens and knowledge of its gut pharmacokinetics facilitate robust experimental design.

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